molecular formula C16H13ClO5 B1602025 Diosmetinidin chloride CAS No. 64670-94-6

Diosmetinidin chloride

Cat. No.: B1602025
CAS No.: 64670-94-6
M. Wt: 320.72 g/mol
InChI Key: OXTYCUBGMFGOAX-UHFFFAOYSA-N
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Description

Diosmetinidin chloride: is a chemical compound with the molecular formula C16H13ClO5 . It is a type of 3-deoxyanthocyanidin, which is a subclass of anthocyanidins. This compound is known for its vibrant color and is often studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diosmetinidin chloride can be synthesized through the reaction of flavonoids with chloride. The specific preparation method can vary depending on the experimental conditions and requirements. Generally, it involves chemical synthesis or extraction from natural plant sources .

Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis. The process involves the use of raw materials such as flavonoids, which are reacted with chloride under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Diosmetinidin chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Scientific Research Applications

Diosmetinidin chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the properties and reactions of anthocyanidins.

    Biology: It is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects in various diseases, including cardiovascular diseases and cancer.

    Industry: It is used as a natural colorant in food and cosmetic products

Mechanism of Action

The mechanism of action of diosmetinidin chloride involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Diosmetinidin chloride is similar to other anthocyanidins, such as cyanidin, delphinidin, and pelargonidin. it is unique in its structure and

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5.ClH/c1-20-15-4-2-9(6-13(15)19)14-5-3-11-12(18)7-10(17)8-16(11)21-14;/h2-8H,1H3,(H2-,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYCUBGMFGOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564605
Record name Diosmetinidin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-94-6
Record name 1-Benzopyrylium, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64670-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosmetinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064670946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diosmetinidin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOSMETINIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL562AJ8JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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